molecular formula C26H24ClN3O3S B2521500 2-[1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide CAS No. 866340-99-0

2-[1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide

Cat. No.: B2521500
CAS No.: 866340-99-0
M. Wt: 494.01
InChI Key: GIRGUWWGXSDSRJ-UHFFFAOYSA-N
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Description

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a sulfanyl group (-SH), a chlorophenyl group, a dimethoxyphenyl group, and a methylphenyl group. These groups could potentially contribute to the compound’s reactivity and biological activity.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study by Nafeesa et al. (2017) explored the synthesis and pharmacological evaluation of different derivatives, including those related to the specified chemical structure, for their antibacterial and anti-enzymatic potentials. The study highlighted the process of synthesizing multifunctional molecules and evaluating their biological activities, underscoring the utility of such compounds in developing potential therapeutic agents (Nafeesa et al., 2017).

Anticonvulsant Activity

Research by Aktürk et al. (2002) focused on the synthesis of omega-(1H-1-imidazolyl)-N-phenylalkanoic acid amide derivatives and their anticonvulsant activities. The study found that specific compounds within this class demonstrated significant anticonvulsant effects, suggesting potential applications in treating seizures (Aktürk et al., 2002).

Antimicrobial and Antioxidant Activities

A study conducted by Karanth et al. (2019) synthesized 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives and evaluated their antimicrobial and antioxidant activities. This research demonstrates the potential of similar compounds in serving as leads for the development of new antimicrobial and antioxidant agents, contributing to the fields of pharmacology and biochemistry (Karanth et al., 2019).

Coordination Complexes and Antioxidant Activity

Chkirate et al. (2019) explored the synthesis of pyrazole-acetamide derivatives and their coordination complexes, evaluating the effect of hydrogen bonding on self-assembly processes and antioxidant activity. This study illuminates the structural and functional versatility of compounds containing the imidazole and acetamide groups, highlighting their potential in material science and biochemistry (Chkirate et al., 2019).

Enzyme Inhibition

Rehman et al. (2013) investigated a series of compounds for their inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase. Their findings suggest that derivatives of the specified chemical structure could be potential candidates for treating diseases associated with enzyme dysfunction, such as Alzheimer's (Rehman et al., 2013).

Properties

IUPAC Name

2-[1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O3S/c1-17-5-4-6-20(13-17)28-25(31)16-34-26-29-22(15-30(26)21-10-8-19(27)9-11-21)18-7-12-23(32-2)24(14-18)33-3/h4-15H,16H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRGUWWGXSDSRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC(=CN2C3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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